molecular formula C11H21NO5 B13527667 2-((Tert-butoxycarbonyl)(methyl)amino)-3-methoxy-2-methylpropanoic acid

2-((Tert-butoxycarbonyl)(methyl)amino)-3-methoxy-2-methylpropanoic acid

Cat. No.: B13527667
M. Wt: 247.29 g/mol
InChI Key: JZXCBTBZWOMKKS-UHFFFAOYSA-N
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Description

2-((Tert-butoxycarbonyl)(methyl)amino)-3-methoxy-2-methylpropanoic acid is a synthetic organic compound often used in chemical research and pharmaceutical development. This compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Tert-butoxycarbonyl)(methyl)amino)-3-methoxy-2-methylpropanoic acid typically involves the following steps:

    Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Methylation: The protected amine is then methylated using methyl iodide (CH3I) or a similar methylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control is common to maintain the precision required for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((Tert-butoxycarbonyl)(methyl)amino)-3-methoxy-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((Tert-butoxycarbonyl)(methyl)amino)-3-methoxy-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-((Tert-butoxycarbonyl)(methyl)amino)-3-methoxy-2-methylpropanoic acid involves its ability to act as a protecting group for amines. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property is crucial in multi-step organic synthesis where selective protection and deprotection of functional groups are required.

Comparison with Similar Compounds

Similar Compounds

  • 2-((Tert-butoxycarbonyl)amino)-3-methoxypropanoic acid
  • 2-((Tert-butoxycarbonyl)(methyl)amino)-3-hydroxy-2-methylpropanoic acid
  • 2-((Tert-butoxycarbonyl)(ethyl)amino)-3-methoxy-2-methylpropanoic acid

Uniqueness

Compared to similar compounds, 2-((Tert-butoxycarbonyl)(methyl)amino)-3-methoxy-2-methylpropanoic acid is unique due to its specific combination of functional groups, which provides distinct reactivity and stability. The presence of both the Boc-protected amine and the methoxy group allows for versatile applications in synthetic chemistry and pharmaceutical research.

Properties

Molecular Formula

C11H21NO5

Molecular Weight

247.29 g/mol

IUPAC Name

3-methoxy-2-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid

InChI

InChI=1S/C11H21NO5/c1-10(2,3)17-9(15)12(5)11(4,7-16-6)8(13)14/h7H2,1-6H3,(H,13,14)

InChI Key

JZXCBTBZWOMKKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(C)(COC)C(=O)O

Origin of Product

United States

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